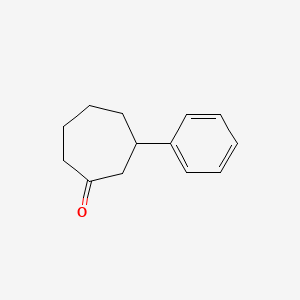

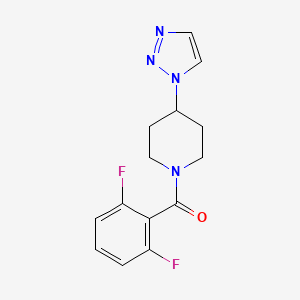

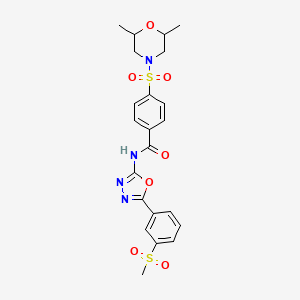

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A series of 4-substituted 4- (1H-1,2,3-triazol-1-yl)piperidine building blocks was synthesized and introduced to the C7 position of the quinolone core, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, to afford the corresponding fluoroquinolones in 40-83% yield .

Molecular Structure Analysis

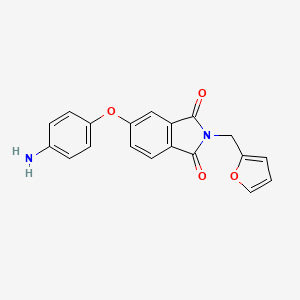

The molecular structure of “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone” is complex and unique. The compound is characterized by the presence of a 1,2,3-triazole ring, a piperidine ring, and a difluorophenyl group .

Chemical Reactions Analysis

The compound has been evaluated for its in vitro cytotoxic activity against BT-474, HeLa, MCF-7, NCI-H460 and HaCaT cells by employing 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay .

Applications De Recherche Scientifique

Anticancer Activity

The synthesis and evaluation of novel 1,2,4-triazole derivatives have revealed promising anticancer properties. Researchers have designed and synthesized compounds containing the 1,2,4-triazole ring, including the one . These derivatives were tested against human cancer cell lines such as MCF-7, Hela, and A549. Notably, compounds 7d, 7e, 10a, and 10d exhibited cytotoxic activity with IC50 values lower than 12 μM against the Hela cell line. Additionally, safety evaluations indicated selectivity against cancerous cells while sparing normal cells .

Drug Discovery and Medicinal Chemistry

Heterocyclic compounds, especially those containing nitrogen atoms like the 1,2,4-triazole ring, play a crucial role in drug discovery. Their ability to form hydrogen bonds with various targets enhances pharmacokinetics and pharmacological properties. Researchers explore these scaffolds for developing potent and selective anticancer agents .

Bioconjugation and Chemical Biology

1,2,3-Triazoles, including the 1,2,4-triazole ring, find applications in bioconjugation. They can be easily obtained through copper-catalyzed click reactions, making them valuable tools for linking biomolecules. Researchers use these triazoles to create bioconjugates for targeted drug delivery and imaging applications .

Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions between molecules. 1,2,3-triazoles participate in supramolecular assemblies due to their ability to form hydrogen bonds and π-π stacking interactions. Researchers explore these interactions for designing functional materials and molecular recognition systems .

Fluorescent Imaging

1,2,3-triazoles have been employed in fluorescent imaging probes. Their unique photophysical properties make them suitable for visualizing biological processes, detecting specific molecules, and studying cellular events. Researchers modify the 1,2,4-triazole scaffold to create fluorescent probes for imaging applications .

Materials Science

The 1,2,4-triazole ring system contributes to materials science. Researchers investigate its use in designing functional materials, such as polymers, liquid crystals, and coordination complexes. These materials find applications in sensors, catalysis, and optoelectronics .

Mécanisme D'action

Target of Action

Similar compounds have been found to inhibit heat shock protein 90 (hsp90) , a molecular chaperone that plays a crucial role in maintaining protein homeostasis .

Mode of Action

It is suggested that similar compounds interact with their targets through hydrogen bond and hydrophobic interactions .

Biochemical Pathways

Compounds with similar structures have been found to induce apoptosis via cell cycle arrest at the sub-g1 and g2/m phase .

Pharmacokinetics

In silico studies of similar compounds suggest that they possess drug-like properties .

Result of Action

Similar compounds have been found to display cytotoxic activity against certain cancer cell lines .

Propriétés

IUPAC Name |

(2,6-difluorophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F2N4O/c15-11-2-1-3-12(16)13(11)14(21)19-7-4-10(5-8-19)20-9-6-17-18-20/h1-3,6,9-10H,4-5,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRPRDCVCIVOJKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2,6-difluorophenyl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(2,2-dichloroacetyl)amino]methyl]benzoic Acid](/img/structure/B2586151.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-3-(2-ethoxyphenyl)propan-1-one](/img/structure/B2586158.png)

![N-({[(4-fluorobenzyl)oxy]imino}methyl)-2-(4-fluorophenoxy)-4-methoxynicotinamide](/img/structure/B2586159.png)

![2-Methyl-5,5-dioxo-2H,4H,6H,7H-5lambda6-thiopyrano[4,3-c]pyrazole-3-carbaldehyde](/img/structure/B2586161.png)

![3-{[4-(Furan-2-yl)thiophen-2-yl]methyl}-1-(2-methylphenyl)urea](/img/structure/B2586163.png)